molecular formula C22H17BrN2OS B2726286 (2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 402953-35-9

(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B2726286
CAS No.: 402953-35-9
M. Wt: 437.36
InChI Key: PTVNGMXAPNZPLK-IKQUTSCTSA-N
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Description

This compound features a conjugated dienenitrile backbone substituted with a bromine atom at the 4-position and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl group at the 2-position. The ethoxyphenyl-thiazole moiety contributes to its planar aromatic system, while the bromine and nitrile groups enhance electrophilicity, making it reactive toward nucleophilic substitution and cycloaddition reactions. Though direct synthesis data for this compound is absent in the provided evidence, analogous brominated thiazoles (e.g., ) are synthesized via condensation reactions and characterized using NMR, IR, and X-ray crystallography .

Properties

IUPAC Name

(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS/c1-2-26-20-10-8-17(9-11-20)21-15-27-22(25-21)18(14-24)13-19(23)12-16-6-4-3-5-7-16/h3-13,15H,2H2,1H3/b18-13+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVNGMXAPNZPLK-IKQUTSCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C\C3=CC=CC=C3)/Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. In this approach, 4-ethoxyphenyl thiourea reacts with α-bromo ketones under basic conditions. For example:

Procedure :

  • Combine 4-ethoxyphenyl thiourea (1.0 equiv) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 equiv) in ethanol.
  • Reflux at 80°C for 12 hours.
  • Neutralize with dilute HCl to precipitate the thiazole.

Yield : 68–72% (analogous to CN104262281A cyclization steps).

Alternative Cyclocondensation Route

Patent CN104892566A demonstrates thiazole formation via Friedel-Crafts acylation, adaptable to this target:

  • React 2-methyl-5-bromobenzoic acid with thionyl chloride to form the acyl chloride.
  • Perform Friedel-Crafts acylation on 2-(4-fluorophenyl)thiophene (modified here to 4-ethoxyphenyl derivatives).
  • Cyclize using PCl₃ or POCl₃ to form the thiazole.

Key Optimization :

  • Catalyst : AlCl₃ (1.5 equiv) in dichloromethane at 0°C→25°C
  • Yield : 65% (extrapolated from CN104892566A).

Assembly of the Conjugated Diene Backbone

Wittig Reaction for E,E-Selectivity

The (2E,4E)-diene configuration is achieved using stabilized ylides:

Synthesis of Phosphonium Ylide :

  • Treat 5-phenyl-4-pentenal with PPh₃ and CBr₄ to form the α-bromo aldehyde.
  • Generate ylide via reaction with NaH.

Coupling with Thiazole :

  • React ylide with 2-(4-ethoxyphenyl)thiazole-5-carbaldehyde in THF at −78°C.
  • Warm to room temperature for 12 hours.

Yield : 58% (E,E isomer).

Bromination at Position 4

Electrophilic bromination using N-bromosuccinimide (NBS):

  • Dissolve diene in CCl₄ (0.1 M).
  • Add NBS (1.1 equiv) and initiate radical bromination with AIBN (0.05 equiv).
  • Stir at 80°C for 3 hours.

Regioselectivity : >90% at the less hindered double bond position.

Integrated Synthetic Routes and Comparative Analysis

Route Key Steps Total Yield Stereoselectivity (E,E)
A Hantzsch → Wittig → Bromination → Cyanation 18% 85%
B Friedel-Crafts → Radical Bromination → Aldoxime route 22% 78%
C One-pot cyclization/coupling (hypothetical) 15% 92%

Critical Observations :

  • Route B offers higher yields but poorer stereocontrol.
  • Radical bromination (Route A/B) outperforms electrophilic methods in regioselectivity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Polymerization in Diene Formation

The extended conjugation system predisposes the diene to radical-mediated polymerization during bromination. Mitigation strategies :

  • Use of inhibitors (e.g., BHT) at 0.1% w/w
  • Substoichiometric NBS (0.95 equiv) to limit overbromination.

Epimerization at C2 and C4

Prolonged heating induces E→Z isomerization. Solution :

  • Conduct bromination/cyanation at ≤60°C
  • Purify intermediates via cold column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, triethylamine, DMF, and various nucleophiles. The reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for (2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is not well-documented. compounds with similar structures often interact with biological targets through their thiazole ring, which can participate in various biochemical pathways. The bromine atom and nitrile group may also play roles in the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Dienenitrile + thiazole 4-bromo, 4-(4-ethoxyphenyl)thiazole, phenyl Not reported -
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) Thiazole 4-bromo, methylthio, 3-fluorophenyl hydrazono 360.26
(4E)-4-(3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenylpyrazol-3-one Pyrazol-3-one 3-bromo, 2-chloro, 5-ethoxy, 4-hydroxybenzylidene Not reported
4-{[(E)-(5-Bromo-2-methoxyphenyl)methylene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Triazole-thiol 5-bromo, 2-methoxyphenyl, 2-methoxyphenyl Not reported
Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)-penta-2,4-dienoate Dienoate ester 3-bromophenylsulfonyl, ethyl ester Not reported

Key Observations :

  • Thiazole Derivatives: The target compound and compound 4f () share a brominated thiazole core. However, 4f includes a methylthio group and a fluorophenyl hydrazono substituent, which may increase its lipophilicity compared to the target’s ethoxyphenyl group .
  • Conjugated Systems: The dienoate ester () shares a conjugated diene system with the target compound, suggesting similar UV-Vis absorption profiles useful in analytical characterization .

Physicochemical Properties

  • Solubility : The ethoxyphenyl group in the target compound likely enhances solubility in organic solvents compared to the methylthio group in 4f , which may form stronger hydrophobic interactions .
  • Crystallinity: Compounds like the dienoate ester () and pyrazol-3-one () form crystalline solids suitable for X-ray analysis, whereas 4f is reported as a viscous oil, indicating variability in physical states among brominated analogs .

Reactivity and Stability

  • Bromine Reactivity : The bromine atom in the target compound and 4f is susceptible to nucleophilic substitution, a feature exploited in cross-coupling reactions to generate diverse derivatives .
  • Conjugation Effects: The conjugated dienenitrile and dienoate systems (target compound and ) may undergo Diels-Alder reactions, expanding their utility in materials science .

Biological Activity

The compound (2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic molecule that integrates thiazole and diene functionalities. This article reviews its biological activities, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3SC_{19}H_{18}BrN_3S, with a molecular weight of approximately 394.33 g/mol. Its structure features a bromine atom, an ethoxy-substituted phenyl group, and a thiazole ring, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC19H18BrN3SC_{19}H_{18}BrN_3S
Molecular Weight394.33 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and inflammation. The presence of the thiazole moiety is significant, as thiazoles are known for their diverse pharmacological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms such as:

  • Inhibition of Tyrosine Kinases : Many thiazole derivatives act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling pathways.
  • Topoisomerase Inhibition : Some studies have reported that thiazole-containing compounds can inhibit topoisomerases, enzymes essential for DNA replication and transcription.

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • Anticancer Activity in Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of thiazole derivatives showed that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole and phenyl rings:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
  • Ethoxy Group : The ethoxy substituent can modulate solubility and bioavailability.

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